molecular formula C19H25N5O3 B5666000 2-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one

2-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one

Cat. No. B5666000
M. Wt: 371.4 g/mol
InChI Key: XYCQAVBSAVRTTJ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have garnered attention for their unique chemical structures and potential for various applications in organic chemistry and pharmaceutical research. Its complexity and the presence of isoxazole, piperidine, and pyridazinone moieties suggest a versatile framework for studying interaction mechanisms, synthesis pathways, and potential applications.

Synthesis Analysis

The synthesis of compounds with similar structural features often involves complex reactions. For instance, metal/organo relay catalysis has been employed for the one-pot synthesis of related structures, demonstrating the efficiency of combining 5-methoxyisoxazoles with pyridinium ylides using a FeCl2/Et3N binary catalytic system (Galenko et al., 2015). Additionally, the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl) -1,2,4-oxadiazol-3-yl]-4H-chromones showcases reactions involving chloromethyl intermediates and various amine reactants to produce oxadiazole derivatives (Rao et al., 2014).

Molecular Structure Analysis

Structural characterization is crucial for understanding the properties of complex organic molecules. X-ray crystallography and NMR spectroscopy are common techniques used for this purpose. For example, the structure of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, has been elucidated, revealing insights into their molecular conformations and the effects of substituents on their overall structure (Karczmarzyk & Malinka, 2004).

properties

IUPAC Name

2-[2-[2-(5-methyl-1,2-oxazol-3-yl)piperidin-1-yl]-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-14-10-16(21-27-14)17-6-2-3-9-23(17)19(26)13-24-18(25)11-15(12-20-24)22-7-4-5-8-22/h10-12,17H,2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCQAVBSAVRTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCCN2C(=O)CN3C(=O)C=C(C=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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